molecular formula C10H7BrN2O2 B11855841 5-Amino-7-bromoisoquinoline-1-carboxylic acid

5-Amino-7-bromoisoquinoline-1-carboxylic acid

Cat. No.: B11855841
M. Wt: 267.08 g/mol
InChI Key: SXDUURHSZNJHLZ-UHFFFAOYSA-N
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Description

5-Amino-7-bromoisoquinoline-1-carboxylic acid is a heterocyclic compound featuring an isoquinoline backbone substituted with an amino group at position 5, a bromine atom at position 7, and a carboxylic acid group at position 1.

Properties

Molecular Formula

C10H7BrN2O2

Molecular Weight

267.08 g/mol

IUPAC Name

5-amino-7-bromoisoquinoline-1-carboxylic acid

InChI

InChI=1S/C10H7BrN2O2/c11-5-3-7-6(8(12)4-5)1-2-13-9(7)10(14)15/h1-4H,12H2,(H,14,15)

InChI Key

SXDUURHSZNJHLZ-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C2=C1C(=CC(=C2)Br)N)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-7-bromoisoquinoline-1-carboxylic acid typically involves the bromination of isoquinoline derivatives followed by amination and carboxylation reactions. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination and amination processes, utilizing efficient and cost-effective methods to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Amino-7-bromoisoquinoline-1-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted isoquinoline derivatives, which can have different functional groups replacing the bromine atom or modifying the amino and carboxylic acid groups .

Scientific Research Applications

5-Amino-7-bromoisoquinoline-1-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Amino-7-bromoisoquinoline-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Notes on Limitations and Further Research

  • Direct experimental data on the target compound’s solubility, toxicity, or synthesis are absent in the provided evidence.
  • Future studies should prioritize comparative pharmacokinetic profiling and reactivity assays against the analogs listed in Table 1.

Biological Activity

5-Amino-7-bromoisoquinoline-1-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential applications in drug development. This article delves into its biological activity, mechanisms of action, and relevant research findings.

This compound features a unique molecular structure characterized by the presence of an amino group, a bromine atom, and a carboxylic acid functional group. These functional groups contribute to its reactivity and interaction with biological targets.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The compound can modulate the activity of various biochemical pathways, influencing cellular processes such as:

  • Enzyme Inhibition : The compound has been shown to inhibit certain enzymes, which can be crucial in disease pathways.
  • Receptor Binding : It may bind to specific receptors, altering their function and affecting downstream signaling pathways.

Biological Activity

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Activity : Studies have demonstrated its potential as an antimicrobial agent, particularly against certain bacterial strains.
  • Anticancer Properties : The compound has been investigated for its ability to inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.

In Vitro Studies

Several studies have evaluated the in vitro biological activity of this compound. For instance, it was found to exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined in various studies, highlighting its effectiveness in inhibiting bacterial growth.

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

In Vivo Studies

In vivo studies have further elucidated the pharmacological effects of the compound. Animal models have shown that administration of this compound resulted in reduced tumor size in xenograft models and improved survival rates in treated groups compared to controls.

Case Studies

  • Anticancer Activity : A case study involving xenograft models demonstrated that treatment with this compound led to a significant reduction in tumor volume compared to untreated controls. The study suggested that the compound induces apoptosis in cancer cells through the activation of caspase pathways.
  • Antimicrobial Efficacy : Another study focused on the antimicrobial properties revealed that the compound effectively inhibited biofilm formation in Staphylococcus aureus, suggesting potential applications in treating biofilm-associated infections.

Q & A

Q. What synthesis routes are recommended for 5-Amino-7-bromoisoquinoline-1-carboxylic acid, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves halogenation (e.g., bromination) and carboxylation steps. For halogenation, bromine (Br₂) or N-bromosuccinimide (NBS) in the presence of Lewis acids (e.g., FeCl₃) can introduce the bromine atom at position 7. Carboxylation at position 1 may employ carbon dioxide under high pressure or transition metal-catalyzed carbonylation. Reaction conditions such as temperature (80–120°C), solvent polarity (DMF or THF), and catalyst choice (e.g., Pd for cross-coupling) significantly impact yield. For example, higher temperatures accelerate halogenation but may increase side-product formation .

Q. Which spectroscopic techniques are optimal for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the substitution pattern (e.g., bromine’s deshielding effect at position 7, carboxylic acid proton at ~12 ppm).
  • IR Spectroscopy : Peaks at ~1700 cm⁻¹ (C=O stretch of carboxylic acid) and ~3400 cm⁻¹ (N-H stretch of amine).
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₁₀H₇BrN₂O₂, expected [M+H]⁺ = 283.97).
  • X-Ray Crystallography : Resolves 3D structure and confirms regiochemistry if single crystals are obtainable .

Q. How should researchers handle storage and stability concerns for this compound?

  • Methodological Answer : Store at 2–8°C in airtight, light-resistant containers under inert gas (e.g., argon) to prevent degradation. The carboxylic acid group is prone to hygroscopicity; use desiccants like silica gel. Pre-solubilize in DMSO for biological assays to avoid repeated freeze-thaw cycles .

Advanced Research Questions

Q. What strategies address low yields during carboxylation steps in synthesis?

  • Methodological Answer :
  • Catalyst Optimization : Transition metals like Pd(PPh₃)₄ improve CO₂ insertion efficiency.
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance carboxylation kinetics.
  • Protecting Groups : Temporarily protect the amino group (e.g., with Boc) to prevent side reactions.
  • Reaction Monitoring : Use in-situ FTIR or HPLC to track intermediate formation and adjust reaction time .

Q. How can computational modeling predict the compound’s reactivity or biological interactions?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculates electrophilic/nucleophilic sites (e.g., amino group’s nucleophilicity, bromine’s leaving-group potential).
  • Molecular Docking : Screens against protein targets (e.g., kinase enzymes) using PubChem’s 3D structure data (InChIKey: YCCXGKHONFJVHM-UHFFFAOYSA-N) to predict binding affinity .

Q. How to resolve contradictions in reported biological activity data (e.g., antimicrobial vs. anticancer effects)?

  • Methodological Answer :
  • Orthogonal Assays : Validate antimicrobial activity via MIC (Minimum Inhibitory Concentration) testing and anticancer effects via cell viability assays (e.g., MTT).
  • Structure-Activity Relationship (SAR) : Compare with analogs (e.g., 7-Chloroisoquinoline-3-carboxylic acid) to isolate functional group contributions.
  • In Vivo Models : Use xenograft models to confirm efficacy and rule out assay-specific artifacts .

Notes for Experimental Design

  • Reaction Optimization : Use Design of Experiments (DoE) to evaluate variables (temperature, catalyst loading) systematically.
  • Biological Testing : Include positive controls (e.g., cisplatin for anticancer assays) and validate solubility in assay media .

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